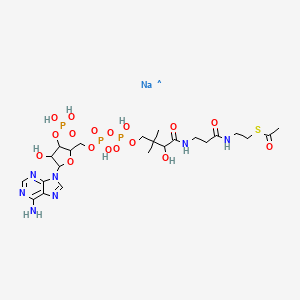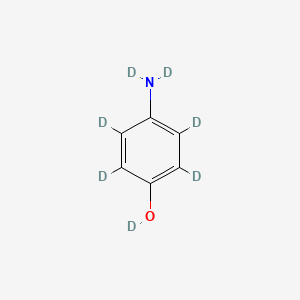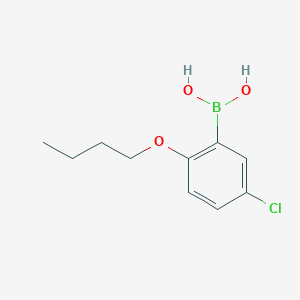
Acetil coenzima A sal de sodio
Descripción general
Descripción
Acetyl-coenzyme A (acetyl-CoA), the thioester of CoA and acetic acid, is a pivotal molecule in biological systems. Foremost, it serves as a source of carbon for the Krebs cycle, for the synthesis of fatty acids, and for isoprenoid-based protein modifications. Acetyl-CoA also serves as an intermediate in oxidation of fatty acids and amino acids and is formed by the oxidative decarboxylation of pyruvate in mitochondria. It is an essential cofactor or substrate for acetyltransferases and acyltransferases, as in the post-translational modification of proteins and in the synthesis of the neurotransmitter acetylcholine.
Aplicaciones Científicas De Investigación
Análisis exhaustivo de las aplicaciones de la sal de sodio de acetil coenzima A
La sal de sodio de acetil coenzima A, también conocida como coenzima A, S-acetato, sal trisódica, es una molécula fundamental en diversas vías bioquímicas. A continuación, se presenta un análisis detallado de sus aplicaciones únicas en diferentes campos de la investigación científica.
Vías metabólicas y el ciclo de Krebs: La acetil coenzima A es un compuesto central en el ciclo de Krebs, también conocido como ciclo del ácido cítrico. Sirve como fuente de carbono para este ciclo, que es fundamental para la respiración celular y la producción de energía en los organismos vivos. El compuesto entra en el ciclo combinándose con el oxalacetato para formar citrato, que luego se metaboliza para liberar la energía almacenada en sus enlaces químicos .
Biosíntesis de lípidos: Este compuesto juega un papel crucial en la síntesis de ácidos grasos. Proporciona los grupos acetilo que son los bloques de construcción para las cadenas de ácidos grasos. A través de una serie de reacciones enzimáticas, la acetil coenzima A contribuye a la elongación de las cadenas de carbono, lo que lleva a la producción de diversos lípidos esenciales para la estructura y función de la membrana celular .
Acetilación de proteínas: La acetil coenzima A es un cofactor esencial para las reacciones de acetilación catalizadas por enzimas. Estas reacciones son cruciales para la modificación postraduccional de las proteínas, lo que puede alterar su función, localización e interacción con otras moléculas. La acetilación de proteínas es un área de estudio significativa en la epigenética y la regulación genética .
Síntesis de neurotransmisores: En el sistema nervioso, la acetil coenzima A participa en la síntesis del neurotransmisor acetilcolina. Este neurotransmisor es esencial para la estimulación muscular, la formación de la memoria y muchas otras funciones neurológicas. El papel del compuesto en la síntesis de neurotransmisores es un área clave de investigación en neurobiología y farmacología .
Oxidación de aminoácidos y ácidos grasos: La acetil coenzima A es un intermedio en la oxidación de ácidos grasos y aminoácidos. Se forma durante la descomposición de estas moléculas, que es un proceso que proporciona energía e intermediarios metabólicos para las células. La investigación sobre esta aplicación es vital para comprender los trastornos metabólicos y desarrollar tratamientos .
Modificaciones de proteínas basadas en isoprenoides: Los isoprenoides son una clase de compuestos orgánicos derivados de la acetil coenzima A. Desempeñan un papel en la prenilación de proteínas, un tipo de modificación postraduccional que afecta la localización y función de las proteínas de membrana. Esta aplicación es significativa en el estudio de la señalización celular y la investigación del cáncer .
Actividad de acetiltransferasas y aciltransferasas: La acetil coenzima A sirve como sustrato para diversas acetiltransferasas y aciltransferasas. Estas enzimas transfieren grupos acilo a moléculas aceptoras, lo cual es un paso crítico en numerosos procesos biológicos, incluida la regulación de la expresión genética y el metabolismo .
Intermediarios del ciclo del ácido cítrico y el envejecimiento: Los intermediarios del ciclo del ácido cítrico, a los que contribuye la acetil coenzima A, se han implicado en la regulación de la metilación del ADN y las histonas. Esta regulación puede afectar el proceso de envejecimiento, lo que hace que el estudio del papel de la acetil coenzima A en estas vías sea crucial para la investigación del envejecimiento .
Mecanismo De Acción
Target of Action
Acetyl coenzyme A sodium salt, also known as Acetyl-CoA, is a pivotal molecule in biological systems . It serves as an essential cofactor or substrate for acetyltransferases and acyltransferases . These enzymes are involved in the post-translational modification of proteins and in the synthesis of the neurotransmitter acetylcholine .
Mode of Action
Acetyl-CoA plays a crucial role in enzymatic acetyl transfer reactions . It mediates acyl group transfer and carbonyl activation . The CoA and its thioester levels are crucial for cellular homeostasis .
Biochemical Pathways
Acetyl-CoA serves as a source of carbon for the Krebs cycle, for the synthesis of fatty acids, and for isoprenoid-based protein modifications . It also serves as an intermediate in the oxidation of fatty acids and amino acids and is formed by the oxidative decarboxylation of pyruvate in mitochondria . The metabolic pathway of Acetyl-CoA exerts a significant impact in cancer .
Pharmacokinetics
Information on the pharmacokinetics of Acetyl coenzyme A sodium salt is limited. It is known that it is soluble in water , suggesting that it could be readily absorbed and distributed in the body
Result of Action
The concentration of Acetyl-CoA is increased in the mitochondria of cancer cells to provide ATP for survival, hindering the growth of normal cells . In most cancers, Acetyl-CoA mediated acetylation promotes the growth of cancer cells .
Action Environment
The action of Acetyl-CoA can be influenced by various environmental factors. For instance, the storage temperature can affect its stability . It is also worth noting that the action of Acetyl-CoA can be influenced by the metabolic state of the cell, as it is a key node in metabolism
Safety and Hazards
Direcciones Futuras
Perturbations of the biosynthesis and homeostasis of CoA and/or acyl-CoA are connected with several pathological conditions, including cancer, myopathies, and cardiomyopathies . In recent years, defects in genes involved in CoA production and distribution have been found in patients affected by rare forms of neurodegenerative and neurodevelopmental disorders . This opens up new avenues for therapeutic approaches for such diseases .
Análisis Bioquímico
Biochemical Properties
Coenzyme A, S-acetate, trisodium salt (9CI) is integral to numerous biochemical reactions. It serves as a coenzyme in the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle . It interacts with various enzymes, including acetyl-CoA synthetase, citrate synthase, and pyruvate dehydrogenase . These interactions facilitate the transfer of acyl groups, which is essential for metabolic processes .
Cellular Effects
Coenzyme A, S-acetate, trisodium salt (9CI) significantly influences cellular functions. It plays a pivotal role in cell signaling pathways, gene expression, and cellular metabolism . By participating in the synthesis and oxidation of fatty acids, it helps regulate energy production and storage within cells . Additionally, it affects the post-translational modification of proteins, thereby influencing various cellular processes .
Molecular Mechanism
The molecular mechanism of Coenzyme A, S-acetate, trisodium salt (9CI) involves its role as a coenzyme in acyl-group transfer reactions . It binds to enzymes such as acetyl-CoA synthetase and citrate synthase, facilitating the transfer of acyl groups . This process is crucial for the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle . Furthermore, it plays a role in the post-translational regulation of enzymes, thereby influencing metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Coenzyme A, S-acetate, trisodium salt (9CI) can change over time. The compound is relatively stable when stored at -20°C, but it can degrade over time, especially at higher temperatures . Long-term studies have shown that its stability is crucial for maintaining its biochemical activity . Degradation of the compound can lead to a decrease in its effectiveness in biochemical reactions .
Dosage Effects in Animal Models
The effects of Coenzyme A, S-acetate, trisodium salt (9CI) vary with different dosages in animal models. At optimal dosages, it supports normal metabolic functions and energy production . At high doses, it can lead to toxic effects, including metabolic imbalances and oxidative stress . These adverse effects highlight the importance of careful dosage regulation in experimental settings .
Metabolic Pathways
Coenzyme A, S-acetate, trisodium salt (9CI) is involved in several metabolic pathways, including the citric acid cycle and fatty acid metabolism . It interacts with enzymes such as acetyl-CoA synthetase and citrate synthase, facilitating the transfer of acyl groups . These interactions are essential for the synthesis and oxidation of fatty acids and the oxidation of pyruvate .
Transport and Distribution
Within cells and tissues, Coenzyme A, S-acetate, trisodium salt (9CI) is transported and distributed through specific transporters and binding proteins . These transporters facilitate its movement across cellular membranes, ensuring its availability for biochemical reactions . The compound’s distribution within cells is crucial for its role in metabolic processes .
Subcellular Localization
Coenzyme A, S-acetate, trisodium salt (9CI) is localized in various subcellular compartments, including the mitochondria and cytoplasm . Its localization is directed by specific targeting signals and post-translational modifications . This subcellular distribution is essential for its function in metabolic pathways and energy production .
Propiedades
InChI |
InChI=1S/C23H38N7O17P3S.Na/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30;/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCDESRMLMCTPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N7NaO17P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
832.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[Di((113C)methyl)amino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B1284231.png)












